4-Formyl-3-methyl-2-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC17457550
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6F3NO |
|---|---|
| Molecular Weight | 213.16 g/mol |
| IUPAC Name | 4-formyl-3-methyl-2-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C10H6F3NO/c1-6-8(5-15)3-2-7(4-14)9(6)10(11,12)13/h2-3,5H,1H3 |
| Standard InChI Key | NMDTUKQUUSDAJK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1C(F)(F)F)C#N)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 4-formyl-3-methyl-2-(trifluoromethyl)benzonitrile is C₁₀H₆F₃NO, with a molecular weight of 213.16 g/mol. The substitution pattern on the benzene ring creates a polarized electronic environment, where the -CF₃ and -CN groups exert strong electron-withdrawing effects, while the -CH₃ group provides mild electron donation .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR: The formyl proton (-CHO) typically resonates at δ 9.8–10.5 ppm as a singlet. The methyl group (-CH₃) appears as a singlet near δ 2.3–2.6 ppm, while aromatic protons exhibit splitting patterns dependent on adjacent substituents .
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¹⁹F NMR: The -CF₃ group generates a characteristic triplet near δ -63 to -66 ppm due to coupling with adjacent protons .
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¹³C NMR: The cyano carbon resonates at δ 115–120 ppm, the formyl carbon at δ 190–200 ppm, and the -CF₃ carbon at δ 120–125 ppm (quartet, J = 30–35 Hz) .
Infrared (IR) Spectroscopy:
Strong absorptions for -CN (≈2220 cm⁻¹), -CHO (≈1700 cm⁻¹), and -CF₃ (≈1150–1250 cm⁻¹) are observed .
Synthetic Pathways
Oxidation of 4-Methyl Precursors
A common route to introduce the formyl group involves oxidizing a methyl substituent. For example, manganese dioxide (MnO₂) in dichloromethane at 40–50°C effectively oxidizes 4-methyl-3-methoxybenzonitrile derivatives to their corresponding aldehydes, as demonstrated in the synthesis of 2-methoxy-4-cyano benzaldehyde . Applying this method to 4-methyl-3-methyl-2-(trifluoromethyl)benzonitrile would yield the target compound:
Bromination and Hydrolysis
Alternative strategies include brominating a methyl group followed by hydrolysis. For instance, 4-bromomethyl-3-methoxybenzonitrile undergoes hydrolysis with sodium carbonate to form 4-hydroxymethyl intermediates, which are further oxidized to aldehydes . Adapting this approach:
Physicochemical Properties
The -CF₃ and -CN groups enhance thermal stability, while the -CHO group increases polarity, influencing solubility in organic solvents .
Reactivity and Applications
Electrophilic Substitution
The electron-deficient benzene ring directs incoming electrophiles to meta and para positions relative to the -CN and -CF₃ groups. For example, nitration would occur at position 5 or 6 .
Nucleophilic Addition
The formyl group participates in condensation reactions, such as forming Schiff bases with amines:
Pharmaceutical Relevance
Trifluoromethylated benzonitriles are prevalent in drug discovery due to their metabolic stability and lipophilicity. The formyl group serves as a handle for further functionalization, enabling the synthesis of kinase inhibitors or antimicrobial agents .
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